2-Acetylpyrrolidine chemical properties and structure
2-Acetylpyrrolidine chemical properties and structure
An In-Depth Technical Guide to 2-Acetylpyrrolidine: Chemical Properties, Structure, and Applications
Introduction
2-Acetylpyrrolidine is a heterocyclic organic compound featuring a five-membered saturated pyrrolidine ring substituted at the second position with an acetyl group.[1] As a derivative of pyrrolidine, it belongs to a class of compounds that are of immense interest to researchers, scientists, and drug development professionals. The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products, including alkaloids and the essential amino acid proline.[2][3] This scaffold is considered a vital "pharmacophore," a molecular feature responsible for a drug's biological activity, and is a cornerstone in the architecture of many synthetic pharmaceuticals.[3][4]
This guide provides a comprehensive technical overview of 2-acetylpyrrolidine, delving into its chemical structure, stereoisomerism, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the broader significance of the pyrrolidine core in medicinal chemistry, contextualizing the potential of 2-acetylpyrrolidine as a valuable chiral building block in the development of novel therapeutics.
Chemical Structure and Stereochemistry
The molecular structure of 2-acetylpyrrolidine is defined by a pyrrolidine ring, which is a saturated five-membered heterocycle containing one nitrogen atom, and an acetyl group (–COCH₃) attached to the carbon atom adjacent to the nitrogen.
Key Structural Features:
-
IUPAC Name: 1-(pyrrolidin-2-yl)ethan-1-one[5]
-
Molecular Formula: C₆H₁₁NO[6]
-
Functional Groups: Secondary amine, Ketone
Stereochemistry: The Chiral Center The carbon atom at the 2-position of the pyrrolidine ring is a stereogenic (chiral) center because it is bonded to four different groups: the nitrogen atom, the acetyl group, a hydrogen atom, and the rest of the ring. Consequently, 2-acetylpyrrolidine exists as a pair of enantiomers:
-
(S)-2-acetylpyrrolidine
-
(R)-2-acetylpyrrolidine
The specific spatial arrangement, or stereochemistry, of molecules is critical in drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. The synthesis of stereochemically pure compounds is therefore a primary goal in medicinal chemistry to ensure the desired therapeutic effect and minimize adverse reactions. The pyrrolidine ring often serves as a conformationally restricted scaffold, which can enhance the binding affinity of a drug to its target receptor.[7]
Physicochemical Properties
The physical and chemical properties of 2-acetylpyrrolidine are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO | [5][6][8] |
| Molar Mass | 113.16 g/mol | [5][6] |
| Monoisotopic Mass | 113.084063974 Da | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [9] |
| Boiling Point | 179 °C | [6] |
| Density | 0.975 g/cm³ | [6] |
| Flash Point | 79 °C | [6] |
| SMILES | CC(=O)C1CCCN1 | [5][8] |
| InChIKey | FYCFJMPASVKULQ-UHFFFAOYSA-N | [5][8] |
Synthesis of 2-Acetylpyrrolidine
The synthesis of pyrrolidine derivatives is a well-established field, often utilizing natural chiral precursors like S-pyroglutamic acid or the amino acid L-proline to achieve stereoselectivity.[2][10] A common conceptual approach for synthesizing 2-acetylpyrrolidine involves the acylation of a proline derivative.
Conceptual Synthetic Workflow: Acylation of Proline
This workflow illustrates a general strategy. The causality behind the steps is crucial: the nitrogen of the proline ring is a nucleophile, but to control the reaction and prevent unwanted side reactions (like acylation at the carboxylic acid), protection/deprotection steps are necessary.
Caption: General workflow for the synthesis of (S)-2-acetylpyrrolidine.
Experimental Protocol Rationale
-
Protection of the Amine: The secondary amine in the proline ring is nucleophilic and would react with many reagents. A protecting group, such as the tert-butyloxycarbonyl (Boc) group, is installed to temporarily mask the amine's reactivity. This allows for selective modification of the carboxylic acid group.
-
Acylation Reaction: The protected N-Boc-proline can be converted to the corresponding ketone. A common method involves reacting the carboxylic acid with an organometallic reagent like methylmagnesium bromide (a Grignard reagent). This transforms the carboxyl group into the desired acetyl group.
-
Deprotection: Once the acetyl group is in place, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final 2-acetylpyrrolidine product.[11] The use of mild conditions helps retain the stereochemical integrity of the chiral center.[10]
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of synthesized 2-acetylpyrrolidine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 113) is expected.
-
Fragmentation: Common fragmentation patterns for pyrrolidines involve the cleavage of the ring. For 2-acetylpyrrolidine, a prominent peak is observed at m/z = 70 . This corresponds to the loss of the acetyl group (CH₃CO, 43 Da), resulting in the stable 2-pyrrolidinyl cation. Another significant peak at m/z = 43 represents the acetyl cation itself.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons of the acetyl group (a singlet around 2.1 ppm), the proton at the chiral center (a multiplet), and the various methylene (–CH₂–) protons on the pyrrolidine ring, which would appear as complex multiplets. The N-H proton would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the acetyl group (in the 200-210 ppm region), a signal for the methyl carbon, and distinct signals for each of the four carbons in the pyrrolidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the ketone carbonyl group.
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ is characteristic of the secondary amine N-H bond.
-
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the alkyl portions of the molecule.
Applications in Research and Drug Development
The true value of 2-acetylpyrrolidine lies in its potential as a chiral building block for synthesizing more complex, biologically active molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[2][12]
Therapeutic Potential of Pyrrolidine Analogs: Derivatives of the pyrrolidine ring have demonstrated a vast range of pharmacological activities, including:
Examples of Pyrrolidine-Containing Drugs:
-
Captopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, which incorporates a proline (pyrrolidine-2-carboxylic acid) moiety.[2]
-
Eletriptan: A drug used for the treatment of migraines, containing a pyrrolidine ring.[2]
-
Daclatasvir: An antiviral medication used to treat hepatitis C, which is synthesized using a proline derivative.[2]
The presence of both a nucleophilic amine and a reactive ketone group makes 2-acetylpyrrolidine a versatile intermediate. It can participate in a variety of chemical reactions to build more elaborate molecular architectures, making it a valuable tool for medicinal chemists aiming to develop new drugs with improved efficacy and specificity.
Safety and Handling
As with any chemical, 2-acetylpyrrolidine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for 2-acetylpyrrolidine is not widely available, general guidelines based on similar compounds (e.g., 2-acetylpyridine, 2-pyrrolidinone) should be followed.[13][14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[13][16]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
2-Acetylpyrrolidine is a structurally significant chiral molecule that combines the important pyrrolidine scaffold with a reactive acetyl group. Its well-defined chemical and physical properties, coupled with established synthetic principles for related compounds, make it a valuable building block for organic synthesis. For researchers and professionals in drug development, the pyrrolidine core is a proven pharmacophore, and derivatives like 2-acetylpyrrolidine offer a strategic starting point for the design and synthesis of novel therapeutic agents targeting a wide spectrum of diseases.
References
-
2-Acetylpyrrolidine - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]
-
2-Acetylpyridine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Showing metabocard for 2-Acetylpyrrolidine (HMDB0037293). (2012). Human Metabolome Database. Retrieved January 21, 2026, from [Link]
-
Grosch, W., & Schieberle, P. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. PubMed. Retrieved January 21, 2026, from [Link]
-
2-acetylpyrrolidine (C6H11NO) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones - PMC. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
2-Acetylpyrrolidine | C6H11NO | CID 550747 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 21, 2026, from [Link]
- Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents. (n.d.).
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]
-
The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives - Sci-Hub. (n.d.). Retrieved January 21, 2026, from [Link]
-
2-PYRROLIDONE FOR SYNTHESIS MSDS CAS No: 616-45-5 MSDS - Loba Chemie. (2015). Retrieved January 21, 2026, from [Link]
-
2-Pyrrolidinone - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed. (1975). PubMed. Retrieved January 21, 2026, from [Link]
-
Pyrrolidine - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Acetylpyrrolidine | C6H11NO | CID 550747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 8. PubChemLite - 2-acetylpyrrolidine (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. lobachemie.com [lobachemie.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
